molecular formula C20H11Br2CuNO4 B12824140 Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)-

Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)-

Cat. No.: B12824140
M. Wt: 552.7 g/mol
InChI Key: WDHSJTPDGXGLIQ-UHFFFAOYSA-L
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Description

Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- is a complex compound that features copper coordinated with two distinct ligands: 4-bromo-3-hydroxy-2-naphthoic acid and 5-bromo-8-quinolinol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- typically involves the reaction of copper salts with the respective ligands under controlled conditions. One common method involves dissolving copper(II) acetate in a suitable solvent, followed by the addition of 4-bromo-3-hydroxy-2-naphthoic acid and 5-bromo-8-quinolinol. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The product is usually isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- can undergo various chemical reactions, including:

    Oxidation: The copper center can participate in redox reactions, where it alternates between different oxidation states.

    Substitution: Ligands can be replaced by other coordinating molecules under appropriate conditions.

    Complexation: The compound can form additional complexes with other metal ions or ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH of the solution.

    Complexation: Additional ligands or metal salts can be introduced to form new complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) complexes, while substitution reactions can yield new copper-ligand complexes .

Scientific Research Applications

Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- involves its interaction with molecular targets through coordination chemistry. The copper center can interact with various biological molecules, such as proteins and DNA, leading to changes in their structure and function. This interaction can result in the generation of reactive oxygen species (ROS), which can induce oxidative stress and cell death in microbial or cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)-: Similar structure but with an iodine atom instead of a bromine atom on the quinolinol ligand.

    Copper, (4-chloro-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)-: Similar structure but with a chlorine atom instead of a bromine atom on the naphthoic acid ligand.

Uniqueness

Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- is unique due to the presence of two bromine atoms on different ligands, which can influence its reactivity and interaction with other molecules. This dual bromination can enhance its catalytic activity and biological efficacy compared to similar compounds .

Properties

Molecular Formula

C20H11Br2CuNO4

Molecular Weight

552.7 g/mol

IUPAC Name

copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-bromoquinolin-8-olate

InChI

InChI=1S/C11H7BrO3.C9H6BrNO.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2

InChI Key

WDHSJTPDGXGLIQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])Br.[Cu+2]

Origin of Product

United States

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